molecular formula C28H33NO6 B395117 3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B395117
M. Wt: 479.6g/mol
InChI Key: CDMXVPRJKURXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyridine derivatives typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dihydropyridines can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can convert dihydropyridines to tetrahydropyridines.

    Substitution: Various substitution reactions can occur at different positions on the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines.

Scientific Research Applications

Chemistry

In chemistry, dihydropyridine derivatives are studied for their unique electronic properties and potential as ligands in coordination chemistry.

Biology

Biologically, these compounds are significant due to their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

Medicine

In medicine, dihydropyridine derivatives are used to develop drugs for hypertension and angina. Their ability to modulate calcium channels makes them valuable in therapeutic applications.

Industry

Industrially, these compounds are used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of dihydropyridine derivatives involves their interaction with L-type calcium channels. By binding to these channels, they inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial for their use as antihypertensive agents.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique structural features that confer specific pharmacological properties, such as enhanced selectivity or potency.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6g/mol

IUPAC Name

diethyl 1-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO6/c1-7-33-24-13-12-20(15-25(24)32-6)26-21(27(30)34-8-2)16-29(17-22(26)28(31)35-9-3)23-14-18(4)10-11-19(23)5/h10-17,26H,7-9H2,1-6H3

InChI Key

CDMXVPRJKURXLD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC

Origin of Product

United States

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